7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one
Overview
Description
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is a chemical compound with the molecular formula C13H16INO2 It is a derivative of quinolinone, characterized by the presence of an iodobutoxy group at the 7th position of the quinolinone ring
Mechanism of Action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which our compound belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
It’s worth noting that certain quinoline derivatives have been reported as potential erk inhibitors . They were evaluated for their ability to inhibit ERK1/2 in an in vitro radioactive kinase assay .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with 1-iodobutane in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 7th position with the iodobutoxy group. The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The iodobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce hydroquinoline derivatives.
Scientific Research Applications
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
- 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
- 7-(4-Fluorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Uniqueness
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is unique due to the presence of the iodobutoxy group, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
7-(4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXAPBRVNCEGQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857873 | |
Record name | 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952308-47-3 | |
Record name | 3,4-Dihydro-7-(4-iodobutoxy)-2(1H)-quinolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952308473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDRO-7-(4-IODOBUTOXY)-2(1H)-QUINOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3S8Z29M3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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